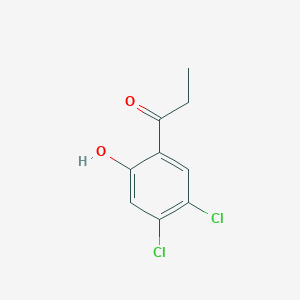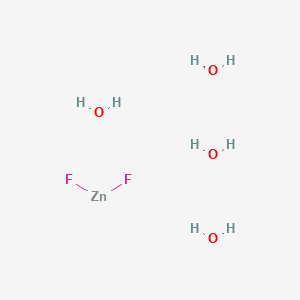
zinc(II) fluoride tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc(II) fluoride tetrahydrate, also known as zinc difluoride tetrahydrate, is an inorganic chemical compound with the chemical formula ZnF₂·4H₂O. It appears as white orthorhombic crystals and is slightly soluble in water. This compound is known for its high melting point and its use in various industrial and scientific applications .
Méthodes De Préparation
Zinc(II) fluoride tetrahydrate can be synthesized through several methods:
Reaction of Zinc Metal with Fluorine Gas: This method involves the direct reaction of zinc metal with fluorine gas, producing zinc fluoride and releasing a bright light due to the exothermic nature of the reaction.
Reaction of Zinc Oxide with Hydrofluoric Acid: In this method, zinc oxide reacts with hydrofluoric acid to produce zinc fluoride and water.
Analyse Des Réactions Chimiques
Zinc(II) fluoride tetrahydrate undergoes various chemical reactions:
Hydrolysis: When exposed to hot water, zinc fluoride can be hydrolyzed to form zinc hydroxide fluoride (Zn(OH)F).
Reaction with Hydrofluoric Acid: Zinc fluoride reacts with hydrofluoric acid to yield hydrogen gas and zinc fluoride.
Oxidation and Reduction: Zinc fluoride can participate in redox reactions, although specific conditions and reagents may vary.
Applications De Recherche Scientifique
Zinc(II) fluoride tetrahydrate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of zinc(II) fluoride tetrahydrate involves its interaction with various molecular targets and pathways. Zinc ions (Zn²⁺) play a crucial role in catalytic, structural, and regulatory functions within biological systems. They act as essential cofactors for many proteins and enzymes, facilitating various biochemical processes .
Comparaison Avec Des Composés Similaires
Zinc(II) fluoride tetrahydrate can be compared with other similar compounds such as:
Zinc(II) Chloride (ZnCl₂): Unlike zinc fluoride, zinc chloride is highly soluble in water and has different applications in organic synthesis and as a dehydrating agent.
Zinc(II) Bromide (ZnBr₂): This compound is also highly soluble in water and is used in the preparation of photographic films and as a sedative in medicine.
Zinc(II) Iodide (ZnI₂): Similar to zinc bromide, zinc iodide is used in medicine and as a catalyst in organic reactions.
This compound stands out due to its unique properties, such as its high melting point and its specific applications in the production of fluoride glass and as a fluorinating agent.
Propriétés
Formule moléculaire |
F2H8O4Zn |
|---|---|
Poids moléculaire |
175.4 g/mol |
Nom IUPAC |
difluorozinc;tetrahydrate |
InChI |
InChI=1S/2FH.4H2O.Zn/h2*1H;4*1H2;/q;;;;;;+2/p-2 |
Clé InChI |
OEUUYPRXVRBIFO-UHFFFAOYSA-L |
SMILES canonique |
O.O.O.O.F[Zn]F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



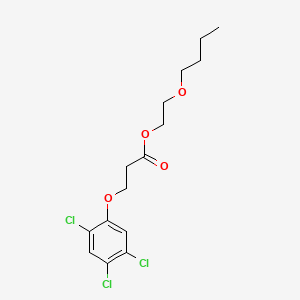
![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
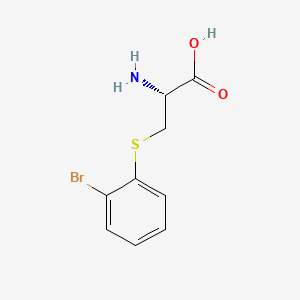
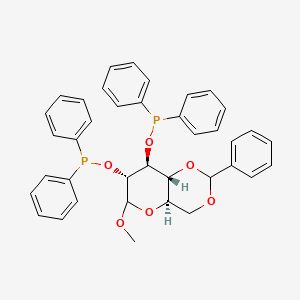
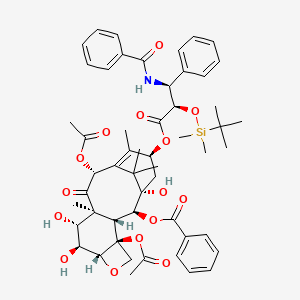
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
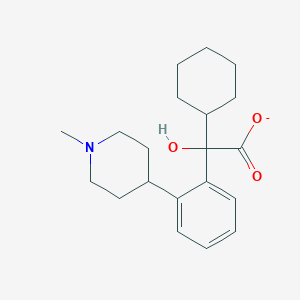
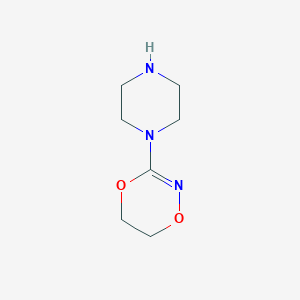

![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
